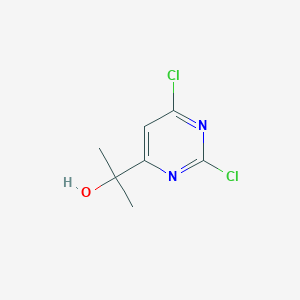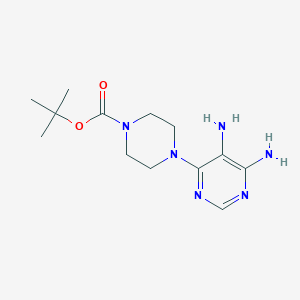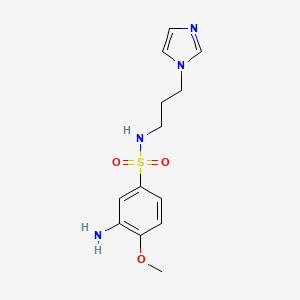![molecular formula C14H12N4O2 B13878201 N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound has garnered significant interest due to its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases such as Tie-2 and VEGFR2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide typically involves the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the phenyl ring: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which play a role in cell signaling and cancer progression.
Medicine: It has potential therapeutic applications in the treatment of cancer due to its ability to inhibit key enzymes involved in tumor growth and angiogenesis.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide involves the inhibition of receptor tyrosine kinases such as Tie-2 and VEGFR2. These enzymes are crucial for the regulation of angiogenesis and vascular development. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-3-(4-(2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound also inhibits Tie-2 and VEGFR2 but has different substituents that may affect its potency and selectivity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Uniqueness
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide is unique due to its specific substitution pattern, which enhances its activity against both Tie-2 and VEGFR2. This dual inhibition is particularly valuable in cancer therapy, where targeting multiple pathways can improve therapeutic outcomes .
Propriétés
Formule moléculaire |
C14H12N4O2 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H12N4O2/c1-8(19)18-10-4-2-9(3-5-10)11-6-20-14-12(11)13(15)16-7-17-14/h2-7H,1H3,(H,18,19)(H2,15,16,17) |
Clé InChI |
PYEOIFUSFNECHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)
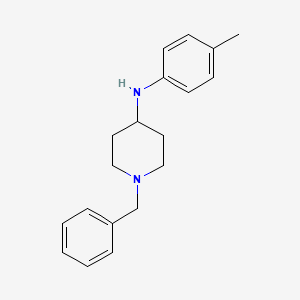
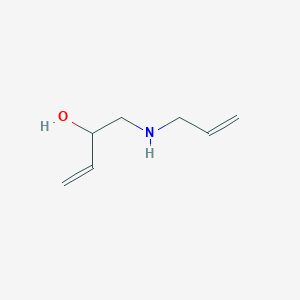
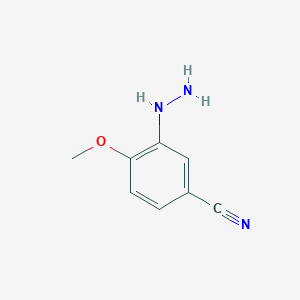
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
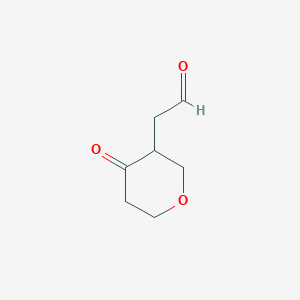
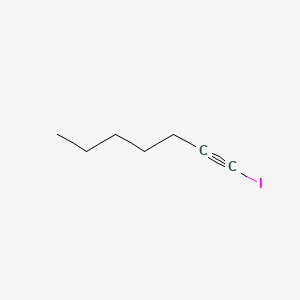
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)

